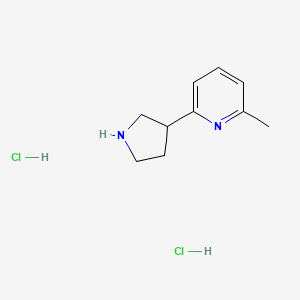![molecular formula C13H14N2O3 B2720666 N-allyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide CAS No. 851988-80-2](/img/structure/B2720666.png)
N-allyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-allyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide” is a compound that has been used in the synthesis of grafted acrylate copolymer resins . These resins have been used as a marine antifouling coating .
Synthesis Analysis
The compound is synthesized through the copolymerization of methyl methacrylate (MMA) and butyl acrylate (BA) with functional monomers . The structures of the monomers and copolymers were validated by infrared (IR) and 1H nuclear magnetic resonance (NMR) spectroscopies .Molecular Structure Analysis
The molecular structure of “N-allyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide” was validated by infrared (IR) and 1H nuclear magnetic resonance (NMR) spectroscopies during the synthesis process .Applications De Recherche Scientifique
Synthesis and Material Applications
Advanced Synthesis Techniques
Research has shown that compounds similar to N-allyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide are synthesized through advanced organic synthesis techniques such as tandem cycloisomerization and allylic alkylation. These methodologies enable the creation of complex oxazole derivatives with potential applications in optical materials due to their aggregation-induced emission properties (Wang et al., 2015).
Polymerization Initiators
Compounds with allyl groups have been used as initiators in the polymerization of 2-oxazolines, leading to polymers with significant applications in biomedicine and materials science due to their biocompatibility and mechanical properties (Kobayashi et al., 1992).
High-Performance Thermosets
Novel benzoxazine monomers containing allyl groups, which share functional similarities with the target compound, have been synthesized. These monomers undergo thermal cure, resulting in thermosets with excellent thermomechanical properties. This suggests potential applications of N-allyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide in the development of high-performance materials (Agag & Takeichi, 2003).
Catalysis and Organic Transformations
- Oxy-Alkylation Reactions: Research into oxy-alkylation of allylamines with unactivated alkyl bromides and CO2 via visible-light-driven palladium catalysis highlights the utility of allyl-containing compounds in synthesizing 2-oxazolidinones. This process is notable for its high yields, selectivity, and potential pharmaceutical applications (Sun et al., 2018).
Mécanisme D'action
Orientations Futures
The grafted acrylate copolymer resins, containing “N-allyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide”, have shown promising results as a marine antifouling coating . The release rate of the antifoulant and the results of the marine field tests indicated that the grafted copolymers had outstanding antifouling potency against the attachment of marine macrofouling organisms . This suggests potential future applications in marine industries.
Propriétés
IUPAC Name |
3-(2-oxo-1,3-benzoxazol-3-yl)-N-prop-2-enylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-8-14-12(16)7-9-15-10-5-3-4-6-11(10)18-13(15)17/h2-6H,1,7-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJOPJFYIFHCRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCN1C2=CC=CC=C2OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxo-1,3-benzoxazol-3-yl)-N-prop-2-enylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-difluorophenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2720585.png)
![2-Chloro-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)-6-oxopiperidin-3-yl]acetamide](/img/structure/B2720587.png)
![2,6-dimethyl-4-(6-morpholino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2720588.png)
![5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)



![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2720599.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2720600.png)
![N-[(4-fluorophenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide](/img/structure/B2720602.png)
![2-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2720604.png)
